GNE-617, chemically known as GNE-617, is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [, , , ] This enzyme catalyzes the rate-limiting step in the NAD salvage pathway, a critical metabolic pathway for cellular energy production. [, , ] GNE-617 is primarily investigated for its potential as an anti-cancer agent due to its ability to disrupt NAD metabolism in tumor cells. [, , , , ]
Molecular Structure Analysis
A key chemical reaction involving GNE-617 is its phosphoribosylation by NAMPT. [] This reaction, catalyzed by the target enzyme itself, leads to the formation of a phosphorylated GNE-617 adduct (pRib-GNE-617). [] The formation of this adduct is considered crucial for the potent and prolonged inhibition of NAMPT by GNE-617. []
Mechanism of Action
GNE-617 functions by inhibiting NAMPT, a critical enzyme in the NAD salvage pathway. [, , , , ] This pathway is responsible for regenerating NAD from nicotinamide (NAM). [, , ] By blocking NAMPT activity, GNE-617 depletes intracellular NAD levels. [, , , ] This depletion has a cascading effect on cellular metabolism, as NAD is a crucial cofactor for numerous enzymatic reactions, ultimately leading to cell death, primarily through oncosis. [, , ]
Physical and Chemical Properties Analysis
GNE-617 exhibits favorable pharmacological properties, including high oral bioavailability across different species (mice: 29.7%, rats: 33.9%, monkeys: 29.4%, dogs: 65.2%). [] It also demonstrates low plasma clearance in monkeys and dogs and moderate clearance in mice and rats. [] Additionally, GNE-617 shows moderately high plasma protein binding and good stability in vitro. [] These properties contribute to its potential as a therapeutic agent.
Applications
NAD metabolism in cancer: Its use helps elucidate the role of the NAD salvage pathway in various cancers, including multiple myeloma, pancreatic cancer, colorectal cancer, fibrosarcoma, prostate cancer, and non-small cell lung carcinoma. [, , , , , , , , , ]
Mechanisms of tumor cell death: Studies using GNE-617 have illuminated the sequence of events leading to oncosis-mediated cell death upon NAD depletion. [, , ]
Drug resistance mechanisms: Research utilizing GNE-617 has provided insights into potential mechanisms of resistance to NAMPT inhibitors, involving mutations in the NAMPT enzyme and altered protein interactions. []
Biomarker discovery: GNE-617 has been instrumental in identifying NAPRT1 expression as a predictive biomarker for the efficacy of NAMPT inhibitors. [, ]
Future Directions
Clinical Development: Further investigation of GNE-617 in clinical trials to assess its safety and efficacy in cancer patients. []
Resistance Mechanisms: Developing strategies to overcome or circumvent resistance mechanisms to NAMPT inhibitors like GNE-617. []
Combination Therapies: Exploring the potential of GNE-617 in combination with other anti-cancer agents to enhance therapeutic efficacy. []
Biomarker Validation: Validating the use of NAPRT1 expression as a predictive biomarker for NAMPT inhibitor response in clinical settings. [, ]
Related Compounds
GNE-618
Compound Description: GNE-618 is a novel and orally bioavailable small molecule inhibitor of NAMPT. It was evaluated alongside GNE-617 for its therapeutic potential in NAPRT1-deficient tumor models.
GMX-1778
Compound Description: GMX-1778 is a previously reported small molecule inhibitor of NAMPT. It was used as a comparative compound to investigate the effect of nicotinic acid (NA) co-administration on the efficacy of NAMPT inhibitors in vivo.
Relevance: While the specific structural relation to GNE-617 is not provided, GMX-1778 shares the same target, NAMPT, and exhibits a similar loss of efficacy in vivo when co-administered with NA. This suggests that both compounds may share a similar mechanism of action or binding site on NAMPT, making them functionally related.
FK866
Compound Description: FK866 (also known as APO866) is a potent and specific non-competitive inhibitor of NAMPT. It is known to induce apoptosis in tumor cells by depleting intracellular NAD+ levels.
Relevance: Although structurally different from GNE-617, FK866 targets the same enzyme, NAMPT, and exhibits a comparable mechanism of action by inhibiting NAD+ biosynthesis. The research highlights a concerning phenomenon where resistance developed against FK866 led to cross-resistance to other NAMPT inhibitors, including GNE-617. This highlights a crucial shared vulnerability and the need for strategies to overcome potential cross-resistance among NAMPT inhibitors.
CHS-828
Compound Description: CHS-828 is an indole-quinoline derivative that acts as a NAMPT inhibitor. It has shown antitumor activity in preclinical studies.
Relevance: While the structure is not explicitly detailed in relation to GNE-617, CHS-828 is identified as another NAMPT inhibitor affected by cross-resistance arising from FK866 exposure. This suggests a similar binding mode or mechanism of action to GNE-617, making them functionally relevant in the context of NAMPT inhibition and resistance development.
STF-118804
Compound Description: STF-118804 is a small-molecule inhibitor of NAMPT. It exhibits antiproliferative effects against various cancer cell lines.
Relevance: Though a structural comparison to GNE-617 is not directly made, the study identifies STF-118804 as another NAMPT inhibitor susceptible to the cross-resistance phenomenon observed with FK866. This shared vulnerability suggests a potential functional similarity and shared binding site on NAMPT with GNE-617, highlighting the need to address potential cross-resistance in NAMPT-targeted therapies.
AU-4869
Compound Description: AU-4869 is a dihydro-isoxazole derivative developed as a novel NAMPT inhibitor. It demonstrates potent cross-species activity and a reduced binding strength compared to first-generation NAMPT inhibitors.
Phosphoribosylated GNE-617 (pRib-GNE-617)
Compound Description: pRib-GNE-617 is the phosphoribosylated form of GNE-617. It is formed through the interaction of GNE-617 with NAMPT in the presence of phosphoribosyl pyrophosphate (PRPP).
Relevance: pRib-GNE-617 is directly formed from GNE-617 via the enzymatic activity of NAMPT. This adduct formation is crucial for GNE-617's potency, as the pRib-GNE-617 binds tightly to NAMPT, resulting in strong product inhibition. This unique characteristic differentiates GNE-617 from other NAMPT inhibitors and contributes to its potent cellular activity.
GNE-643
Compound Description: GNE-643 is an isomer of GNE-617, indicating a difference in the spatial arrangement of atoms within the molecule while maintaining the same molecular formula. Like GNE-617, GNE-643 can undergo phosphoribosylation by NAMPT.
Relevance: GNE-643 serves as a critical comparative compound to GNE-617 in understanding the relationship between phosphoribosylation and cellular potency. Despite similar biochemical potency in inhibiting NAMPT, GNE-643 exhibits significantly weaker cytotoxicity compared to GNE-617. This difference highlights the significance of the phosphoribosylated adduct's binding affinity to NAMPT for potent cellular activity, a characteristic prominent in GNE-617 but less so in GNE-643.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GLPG0492 is a selective androgen receptor modulator (SARM). It activates the androgen receptor in a transactivation assay (EC50 = 12 nM in HeLa cells expressing the human receptor). GLPG0492 (10 mg/kg per day) increases levator ani muscle weight, a marker of anabolic activity, but has no effect on ventral prostate weight, a marker of androgenic activity, in castrated rats. It increases twitch tension in isolated diaphragm strips, as well as increases the total distance run in a treadmill test and decreases gastrocnemius muscle fibrosis in the exercised-mdx mouse model of muscular dystrophy when administered at a dose of 30 mg/kg. GLPG0492 also reverses immobilization-induced muscle atrophy in a mouse model of hindlimb immobilization. GLPG-0492, also known as DT-200, is a non-steroidal selective androgen receptor modulator potentially for the treatment of Duchenne muscular dystrophy. GLPG0492 treatment partially prevents immobilization-induced muscle atrophy with a trend to promote muscle fiber hypertrophy in a dose-dependent manner. Gene expression studies performed on tibialis samples revealed that both GLPG0492 was slowing down muscle loss by negatively interfering with major signaling pathways controlling muscle mass homeostasis.
GLS1 inhibitor is an inhibitor of glutaminase 1 (GLS1; IC50 = 0.021 μM). It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro (GI50 = 0.011 μM). GLS1 inhibitor (100 mg/kg) reduces tumor growth, increases tumor levels of glutamine, and decreases tumor levels of glutamate and aspartate in an NCI H1703 mouse xenograft model. GLS1 Inhibitor is an inhibitor of glutaminase 1 (GLS1). It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro and reduces tumor growth. GLS1 inhibitor also increases tumor levels of glutamine and decreases tumor levels of glutamate and aspartate.
Glutaminase inhibitor compound 968 is a cell-permeable, reversible inhibitor of a mitochondrial glutaminase splice variant, glutaminase C (IC50 = ~2.5 µM), which is commonly found in cancer cells. Through this action, glutaminase inhibitor compound 968 blocks transformation induced by Rho GTPases and inhibits the proliferation of non-invasive epithelial (T-47D and MDA-MB-361) and invasive mesenchymal (MDA-MB-231 and Hs578T) cancer cells, without affecting normal cells. Glutaminase inhibitor compound 968 induces apoptosis and alters both histone methylation and gene expression in cancer cells. 5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2 and a 3-bromo-4-(dimethylamino)phenyl group at C-5. It has a role as an EC 3.5.1.2 (glutaminase) inhibitor.
C-terminal fragment of Glucagon. Potently inhibits secretagogue-induced insulin secretion in β-cells (IC50 < 1 pM) and Ca2+/Mg2+-ATPase activity in liver plasma membranes (IC50 = 0.75 nM). May also contribute to the positive inotropic effect of glucagon in cardiac cells by amplifying the cytosolic Ca2+ signal. Glucagon (19-29) is a novel regulator of the pancreatic islet physiology.
GLP1690 is a potent inhibitor of autotaxin (Ki = 15 nM). It inhibits the production of lysophosphatidic acid (LPA) in mouse, rat, and human plasma (IC50s = 418, 542, and 242 nM, respectively). GLPG1690 (30 mg/kg) reduces extracellular matrix deposition in the lung as well as LPA 18:2 levels in bronchoalveolar lavage fluid in a mouse model of pulmonary fibrosis induced by bleomycin. First-in-Class Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis Ziritaxestat, also known as GLPG1690, is a selective autotaxin inhibitor discovered by Galapagos, with potential application in idiopathic pulmonary disease (IPF). In a Phase 1 study in healthy human volunteers, GLPG1690 demonstrated favorable safety and tolerability, as well as a strong pharmacodynamic signal implying target engagement.
Endogenous peptide hormone and potent glucagon receptor agonist (EC50 = 4.8 nM). Promotes gluconeogenesis and glycogenolysis to increase blood glucose levels. Hyperglycemic agent. Glucagon is a peptide hormone produced from proglucagon in pancreatic α cells that has a role in the regulation of glucose metabolism. Pulsatile application of glucagon to rat hepatocytes stimulates glucose production ex vivo. It also stimulates glucose output from perfused rat livers via increases in gluconeogenesis and glycogenolysis and decreases in glycolysis as well as increases plasma glucose levels in rats. Glucagon secretion is suppressed in response to food intake in normal rats and humans but is maintained or elevated in humans with type 2 diabetes. Glucagon is a peptide hormone, produced by alpha cells of the pancreas. It works to raise the concentration of glucose in the bloodstream. Its effect is opposite that of insulin, which lowers the glucose. The pancreas releases glucagon when the concentration of glucose in the bloodstream falls too low. Glucagon causes the liver to convert stored glycogen into glucose, which is released into the bloodstream. High blood-glucose levels stimulate the release of insulin. Insulin allows glucose to be taken up and used by insulin-dependent tissues.